![molecular formula C17H22ClNO2 B268060 N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine, also known as FURA-2-AM, is a fluorescent calcium indicator used in scientific research. It is a synthetic compound that can be used to measure intracellular calcium levels in living cells.
Wirkmechanismus
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine works by binding to calcium ions in the cytoplasm of living cells. When calcium ions bind to N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine, the molecule undergoes a conformational change that results in a shift in its fluorescent properties. This shift can be measured using fluorescence microscopy or spectroscopy, allowing researchers to monitor changes in intracellular calcium levels over time.
Biochemical and Physiological Effects:
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine has no known biochemical or physiological effects on living cells. It is a non-toxic compound that does not interfere with normal cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine has several advantages for lab experiments. It is a highly sensitive and specific calcium indicator that can be used to measure changes in intracellular calcium levels with high temporal and spatial resolution. It is also compatible with a wide range of cell types and experimental conditions.
However, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine also has some limitations. It requires specialized equipment and expertise to use effectively, and its fluorescence properties can be affected by factors such as pH and temperature. Additionally, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine is not suitable for long-term experiments, as it can be toxic to cells over extended periods of time.
Zukünftige Richtungen
There are several potential future directions for research involving N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine. One area of interest is the development of new calcium indicators with improved properties, such as increased sensitivity or longer fluorescence lifetimes. Another area of research is the application of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine to study calcium signaling in disease models, such as cancer or neurodegenerative disorders. Additionally, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine could be used in combination with other imaging techniques, such as optogenetics or super-resolution microscopy, to gain a more comprehensive understanding of cellular signaling pathways.
Synthesemethoden
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine is synthesized through a multi-step process that involves the reaction of 2-chlorobenzaldehyde with furfural in the presence of a base. The resulting intermediate is then reacted with 3-isopropoxypropylamine to yield the final product. The synthesis of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine is a complex process that requires careful attention to detail and high-quality reagents.
Wissenschaftliche Forschungsanwendungen
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine is widely used in scientific research to measure intracellular calcium levels in living cells. It is a valuable tool for studying cell signaling pathways, as calcium ions play a critical role in many cellular processes. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine is used in a variety of fields, including neuroscience, physiology, and pharmacology.
Eigenschaften
Produktname |
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine |
|---|---|
Molekularformel |
C17H22ClNO2 |
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C17H22ClNO2/c1-13(2)20-11-5-10-19-12-14-8-9-17(21-14)15-6-3-4-7-16(15)18/h3-4,6-9,13,19H,5,10-12H2,1-2H3 |
InChI-Schlüssel |
BPHBVDURABZIOK-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNCC1=CC=C(O1)C2=CC=CC=C2Cl |
Kanonische SMILES |
CC(C)OCCCNCC1=CC=C(O1)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267977.png)
![8-(3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267978.png)
![8,10-bis(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267979.png)

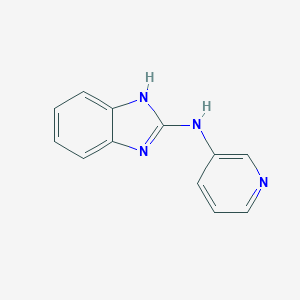
![N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide](/img/structure/B267987.png)
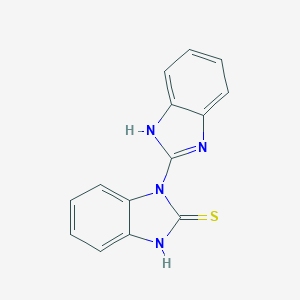
![({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid](/img/structure/B267993.png)
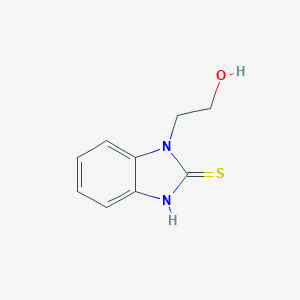
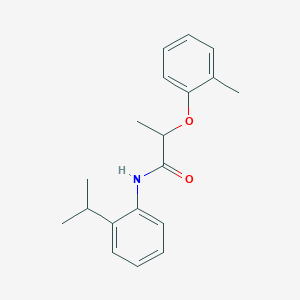
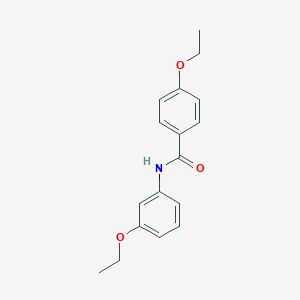
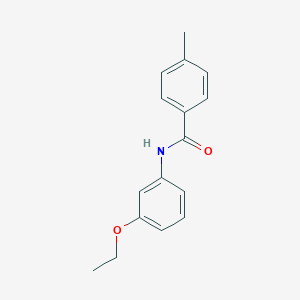
![3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268007.png)
![N-cyclohexyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B268008.png)